Thiol-PEG5-alcohol: A Comprehensive Technical Guide
Thiol-PEG5-alcohol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the properties, experimental protocols, and applications of Thiol-PEG5-alcohol. This heterobifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and surface modification, particularly as a component in Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
Thiol-PEG5-alcohol, also known as HS-PEG5-OH, is a polyethylene glycol (PEG) derivative containing a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group, connected by a 5-unit ethylene glycol chain. This structure provides a unique combination of reactivity and hydrophilicity, making it a versatile tool in various biochemical applications.
| Property | Value |
| Chemical Formula | C10H22O5S |
| Molecular Weight | 254.34 g/mol |
| CAS Number | 248582-03-8 |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents |
| Purity | Typically >95% |
| Storage Conditions | -20°C, under inert atmosphere |
Experimental Protocols
Detailed methodologies for key experiments involving Thiol-PEG5-alcohol are outlined below. These protocols are intended as a starting point and may require optimization based on the specific application and laboratory conditions.
Characterization by ¹H-NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a fundamental technique for confirming the structure and purity of Thiol-PEG5-alcohol.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of Thiol-PEG5-alcohol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O)).
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Instrument Setup: Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
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Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Data Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule. The characteristic peaks for PEG-thiol compounds typically appear in the following regions:
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-SH (thiol proton): ~1.3-1.6 ppm (can be a broad singlet and its position is concentration and solvent dependent).[1]
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-CH₂-SH (methylene adjacent to thiol): ~2.7 ppm (triplet).[1]
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-O-CH₂-CH₂-O- (PEG backbone): A prominent multiplet or singlet around 3.6 ppm.[1][2]
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-CH₂-OH (methylene adjacent to alcohol): ~3.7 ppm (triplet).
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-OH (hydroxyl proton): Variable, often a broad singlet.
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Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of Thiol-PEG5-alcohol and to monitor reaction progress.
Methodology:
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System: A reverse-phase HPLC (RP-HPLC) system is typically used.[3]
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Column: A C18 column is a suitable choice for separating PEGylated molecules.
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.
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Example Gradient: Start with 95% A, and ramp to 100% B over 20-30 minutes.
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Detection: Since the PEG backbone lacks a strong UV chromophore, detection can be challenging.
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UV Detection: If the molecule is derivatized with a UV-active group.
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Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors suitable for non-UV absorbing compounds like PEGs.
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Refractive Index (RI) Detector: Can be used but is less sensitive and not compatible with gradient elution.
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Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
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Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the relative area of the main peak.
Applications and Relevant Experimental Workflows
PROTAC Synthesis and Mechanism of Action
Thiol-PEG5-alcohol is a widely used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.
Experimental Workflow for PROTAC Synthesis:
The synthesis is typically a multi-step process involving the sequential coupling of the E3 ligase ligand, the PEG linker, and the target protein ligand.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Mechanism of Action:
The synthesized PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Bioconjugation via Thiol-Maleimide Chemistry
The thiol group of Thiol-PEG5-alcohol can readily react with maleimide-functionalized molecules, such as proteins, peptides, or surfaces, to form a stable thioether bond. This is a widely used bioconjugation strategy.
Experimental Protocol:
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Preparation of Thiol-PEG5-alcohol: If any disulfide bonds have formed during storage, the Thiol-PEG5-alcohol may need to be treated with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
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Preparation of Maleimide-functionalized Molecule: Dissolve the maleimide-containing molecule in a suitable buffer, typically at a pH between 6.5 and 7.5.
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Conjugation Reaction: Add a molar excess of Thiol-PEG5-alcohol to the maleimide-functionalized molecule. The reaction is typically carried out at room temperature for 2 hours or overnight at 4°C.
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Purification: The resulting conjugate can be purified from unreacted starting materials using techniques such as size exclusion chromatography (SEC) or dialysis.
Caption: Schematic of a thiol-maleimide bioconjugation reaction.
Formation of Self-Assembled Monolayers (SAMs)
The thiol group of Thiol-PEG5-alcohol has a strong affinity for gold surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs). The PEG chain creates a hydrophilic and protein-resistant surface.
Experimental Protocol:
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Substrate Preparation: Use a clean gold-coated substrate (e.g., gold-coated glass or silicon wafer). The substrate should be thoroughly cleaned, for example, with piranha solution (use with extreme caution) or by UV-ozone treatment.
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Thiol Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of Thiol-PEG5-alcohol in a high-purity solvent like ethanol.
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Immersion: Immerse the clean gold substrate in the thiol solution. The self-assembly process can take several hours to overnight to form a well-ordered monolayer.
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Rinsing and Drying: After immersion, rinse the substrate thoroughly with the solvent to remove non-chemisorbed molecules and then dry it under a stream of inert gas (e.g., nitrogen).
Caption: Workflow for the formation of a self-assembled monolayer on a gold surface.
